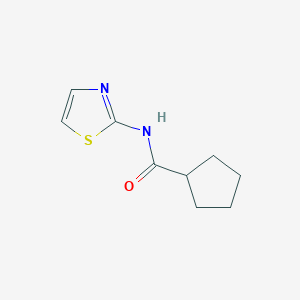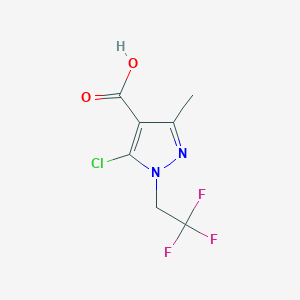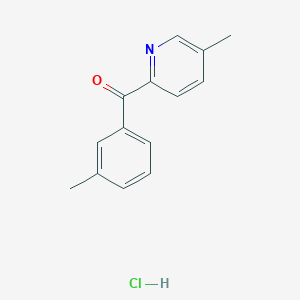
(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride” is a type of aromatic ketone . Aromatic ketones are a type of organic compound in which the carbonyl group is attached to an aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride” would depend on its specific structure. Aromatic ketones generally have a planar structure and exhibit strong absorption in UV-Vis spectroscopy due to the presence of the carbonyl group .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
Studies have elucidated the structural properties and hydrogen bonding patterns of related compounds, providing insights into their potential applications in designing materials with specific molecular interactions. For example, research on 5-Amino-1-benzoyl-3-methylpyrazole highlighted complex sheets built from N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds, offering a comparative analysis with related compounds' hydrogen-bonded structures (Quiroga et al., 2010).
Corrosion Inhibition
The compound's analogs have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, showcasing how structural modifications can enhance their efficiency as corrosion inhibitors. This research is crucial for developing new materials that can protect infrastructure against corrosion (Yadav et al., 2015).
Chemical Synthesis and Reactivity
Several studies have focused on the synthesis and reactivity of related compounds, demonstrating their potential in creating novel chemical entities with varied applications. For instance, research on the synthesis and biological evaluation of derivatives showed interesting antimicrobial activity, highlighting the compound's utility in medicinal chemistry (Chaudhari, 2012).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analysis of similar compounds has been conducted to understand their geometric and electronic configurations better. This type of analysis is fundamental in materials science and pharmaceutical development, where the structure-activity relationship is crucial (Lakshminarayana et al., 2009).
Imaging Agents in Parkinson’s Disease
Research into the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the compound's relevance in developing diagnostic tools for neurodegenerative diseases. This highlights its potential application in biomedical imaging and diagnostics (Wang et al., 2017).
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13;/h3-9H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWQDMGUAXWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)
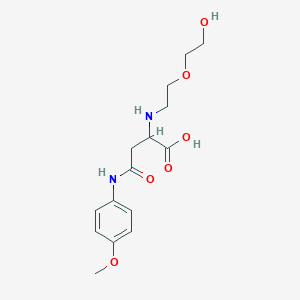
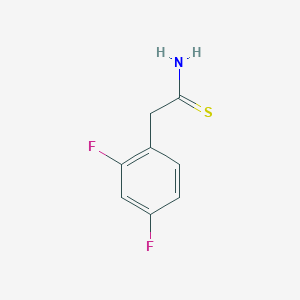
![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)
![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)

![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)
